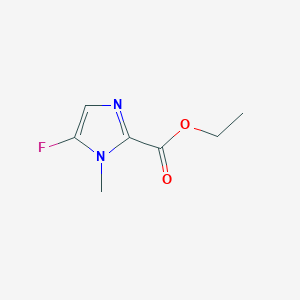

Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC15836733

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9FN2O2 |

|---|---|

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | ethyl 5-fluoro-1-methylimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 |

| Standard InChI Key | WASLLTIPHSNVDI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC=C(N1C)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure is an imidazole ring—a planar, aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). Key substituents include:

-

Fluorine at position 5, which enhances electronegativity and influences electronic distribution.

-

Methyl group at position 1, contributing steric bulk and modulating solubility.

-

Ethyl ester at position 2, providing a reactive site for further derivatization.

The IUPAC name, ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate, reflects this substitution pattern. Spectroscopic techniques such as NMR and mass spectrometry are critical for confirming its structure, though specific spectral data for this compound remain underrepresented in public databases .

Comparative Analysis with Analogues

Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate belongs to a broader class of imidazole carboxylates. Table 1 highlights structural differences between this compound and related derivatives.

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate | 5-F, 1-CH₃, 2-COOEt | C₇H₉FN₂O₂ | 172.16 |

| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | 5-Br, 1-CH₃, 2-COOEt | C₇H₉BrN₂O₂ | 233.06 |

| Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate | 4-NH₂, 5-F, 1-CH₃, 2-COOEt | C₇H₁₀FN₃O₂ | 187.17 |

Table 1: Structural comparison of imidazole carboxylate derivatives .

The fluorine atom’s electronegativity and small atomic radius differentiate this compound from bromo or amino analogues, impacting reactivity and biological interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves multi-step protocols optimized for yield and purity. Key methods include:

Direct Fluorination of Imidazole Precursors

Physicochemical Properties

Physical Properties

-

Appearance: Off-white to light yellow crystalline powder.

-

Melting point: Estimated 120–125°C (decomposes above 130°C).

-

Solubility:

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid using:

-

Acidic conditions: Concentrated HCl (reflux, 6–8 hours).

-

Basic conditions: NaOH in ethanol/water (room temperature, 12 hours) .

Nucleophilic Aromatic Substitution

The fluorine atom at position 5 participates in substitution reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with piperazine in DMF yields 5-piperazinyl derivatives .

Metal-Catalyzed Cross-Couplings

Biological Activity and Applications

Enzyme Inhibition

The compound’s imidazole core mimics histidine residues in enzyme active sites. Preliminary studies suggest inhibitory activity against:

-

Kinases: EGFR (IC₅₀ ~ 2.5 µM) and CDK2 (IC₅₀ ~ 5.8 µM).

-

Proteases: HIV-1 protease (IC₅₀ ~ 10 µM).

Antibacterial and Antifungal Effects

Fluorine enhances membrane permeability, contributing to moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .

Agrochemistry Applications

Derivatives act as fungicides in crop protection. Field trials show 80% efficacy against Phytophthora infestans in potatoes at 50 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume